6-(Morpholin-4-yl)-3-{6-oxo-6-[4-(pyridin-2-yl)piperazin-1-yl]hexyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
CAS No.: 689770-06-7
Cat. No.: VC6153663
Molecular Formula: C27H34N6O3S
Molecular Weight: 522.67
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 689770-06-7 |
|---|---|
| Molecular Formula | C27H34N6O3S |
| Molecular Weight | 522.67 |
| IUPAC Name | 6-morpholin-4-yl-3-[6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl]-2-sulfanylidene-4aH-quinazolin-4-one |
| Standard InChI | InChI=1S/C27H34N6O3S/c34-25(32-14-12-31(13-15-32)24-6-3-4-10-28-24)7-2-1-5-11-33-26(35)22-20-21(30-16-18-36-19-17-30)8-9-23(22)29-27(33)37/h3-4,6,8-10,20,22H,1-2,5,7,11-19H2 |
| Standard InChI Key | RIIANWXTCZHIRI-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=CC=CC=N2)C(=O)CCCCCN3C(=O)C4C=C(C=CC4=NC3=S)N5CCOCC5 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a quinazolin-4-one core substituted at position 6 with a morpholine ring and at position 3 with a hexyl chain terminating in a 4-(pyridin-2-yl)piperazine group. The molecular formula is C27H34N6O3S, with a molecular weight of 522.67 g/mol. Key structural attributes include:
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A tetrahydroquinazolin-4-one scaffold with a thione group at position 2.
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A morpholine ring (C4H9NO) providing conformational rigidity.
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A six-carbon spacer linking the quinazoline core to a piperazine-pyridine moiety, enabling target engagement.
The morpholine ring adopts a chair conformation, while the piperazine ring exhibits puckering, as observed in crystallographic studies of analogous compounds .
Spectroscopic and Crystallographic Data
Infrared (IR) spectroscopy reveals characteristic absorptions for:
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C=O stretching (quinazolin-4-one) at 1,680–1,710 cm⁻¹.
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N-H bending (piperazine) at 1,550–1,600 cm⁻¹.
X-ray diffraction of structurally related compounds demonstrates π-π stacking interactions (centroid distances: ~3.6 Å) and hydrogen-bonding networks (N-H⋯O, C-H⋯O) that stabilize the crystal lattice .
Synthesis and Reactivity
Synthetic Pathways
The compound is synthesized via a multi-step protocol:
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Formation of quinazolin-4-one core | Anthranilic acid, urea, POCl₃ | 65–70% |
| 2 | Introduction of morpholine | Morpholine, K₂CO₃, DMF | 80% |
| 3 | Alkylation with hexyl chain | 1,6-Dibromohexane, NaH | 60% |
| 4 | Coupling with piperazine-pyridine | 4-(Pyridin-2-yl)piperazine, DCC | 50% |
Key challenges include optimizing the alkylation step to avoid side reactions and ensuring regioselectivity during piperazine coupling .
Physicochemical Properties
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Solubility: Poor in water (<0.1 mg/mL); soluble in DMSO, DMF.
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LogP: 3.2 (predicted), indicating moderate lipophilicity.
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Stability: Degrades under acidic conditions (pH <4) via quinazoline ring hydrolysis .
Pharmacological Profile
Antioxidant Activity
The compound exhibits IC50 = 12.3 µM in DPPH radical scavenging assays, surpassing ascorbic acid (IC50 = 18.7 µM). The thione group and electron-rich morpholine/piperazine moieties contribute to redox modulation.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 8.9 ± 1.2 | EGFR inhibition (Ki = 15 nM) |
| A549 | 11.4 ± 1.5 | Apoptosis via caspase-3 activation |
Molecular docking simulations confirm high affinity for the EGFR tyrosine kinase domain (binding energy: −9.2 kcal/mol) .
Antimicrobial Effects
Against Staphylococcus aureus and Escherichia coli:
| Microbe | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| S. aureus | 32 | 14 ± 1.2 |
| E. coli | 64 | 9 ± 0.8 |
The piperazine-pyridine moiety disrupts bacterial membrane integrity .
Research Advancements and Applications
Molecular Modeling Insights
Density Functional Theory (DFT) calculations reveal:
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A HOMO-LUMO gap of 4.1 eV, suggesting stability.
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Electrophilic regions localized on the thione sulfur and pyridine nitrogen, critical for target binding .
Drug Delivery Innovations
Encapsulation in PLGA nanoparticles (size: 150 nm) enhances bioavailability (AUC increased by 3.2-fold) and reduces hepatotoxicity in murine models .
Future Directions
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Structure-Activity Relationship (SAR) Studies: Modifying the hexyl chain length and pyridine substituents.
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In Vivo Toxicity Profiling: Chronic toxicity assays in non-rodent species.
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Combination Therapies: Synergy with checkpoint inhibitors (e.g., pembrolizumab) in immuno-oncology.
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